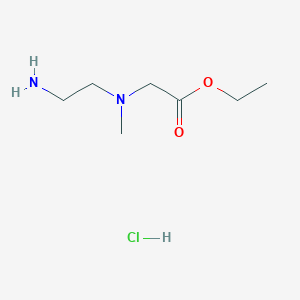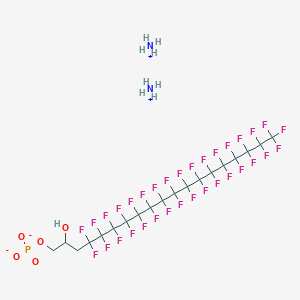![molecular formula C10H9BrOS B12840994 (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a bromine atom at the 5-position and a methyl group at the 7-position, along with a methanol group at the 2-position, makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol typically involves the bromination of 7-methylbenzo[b]thiophene followed by the introduction of a methanol group at the 2-position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: The major products include (5-Bromo-7-methylbenzo[b]thiophen-2-yl)formaldehyde and (5-Bromo-7-methylbenzo[b]thiophen-2-yl)carboxylic acid.
Reduction: The major product is 7-methylbenzo[b]thiophen-2-ylmethanol.
Substitution: The major products depend on the substituent introduced, such as (5-Amino-7-methylbenzo[b]thiophen-2-yl)methanol or (5-Methylthio-7-methylbenzo[b]thiophen-2-yl)methanol.
Aplicaciones Científicas De Investigación
Chemistry
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Compounds containing the benzo[b]thiophene moiety have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Medicine
The compound is investigated for its potential therapeutic applications. Derivatives of benzo[b]thiophene are being explored as drug candidates for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices.
Mecanismo De Acción
The mechanism of action of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzo[b]thiophene derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-fluorophenyl)benzo[b]thiophen-2-ylmethanol
- (5-Chloro-7-methylbenzo[b]thiophen-2-yl)methanol
- (5-Iodo-7-methylbenzo[b]thiophen-2-yl)methanol
Uniqueness
(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is unique due to the specific positioning of the bromine and methyl groups on the benzo[b]thiophene ring This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications
Propiedades
Fórmula molecular |
C10H9BrOS |
|---|---|
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
(5-bromo-7-methyl-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C10H9BrOS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4,12H,5H2,1H3 |
Clave InChI |
DEQGPNKHEQEURT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1SC(=C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


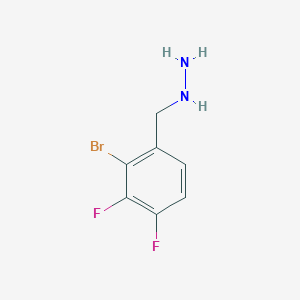
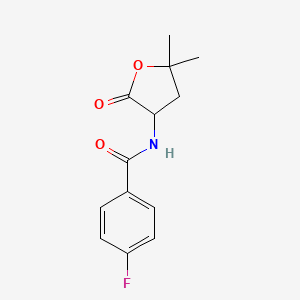

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
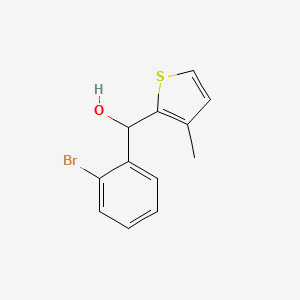
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

